molecular formula C7H12N2 B168958 5-Isopropyl-1-methyl-1H-imidazole CAS No. 196304-02-6

5-Isopropyl-1-methyl-1H-imidazole

Cat. No.: B168958
CAS No.: 196304-02-6
M. Wt: 124.18 g/mol
InChI Key: DBRBLARAXMEJES-UHFFFAOYSA-N
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Description

5-Isopropyl-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isopropyl group at the 5-position and a methyl group at the 1-position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroimidazoles, and various substituted imidazole derivatives. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Isopropyl-1-methyl-1H-imidazole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, including antifungal and anticancer agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

    2-Methylimidazole: Substitution at the 2-position alters its electronic and steric properties.

    4,5-Diphenylimidazole: Contains bulky phenyl groups, affecting its solubility and interaction with biological targets.

Uniqueness

5-Isopropyl-1-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors. This makes it a valuable compound in drug design and development.

Properties

IUPAC Name

1-methyl-5-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)7-4-8-5-9(7)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRBLARAXMEJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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